REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([C:7]#[N:8])=[C:5]([F:11])[CH:4]=1)[CH3:2].[H-].[H-].[H-].[H-].[Li+].[Al+3]>CCOCC>[CH2:1]([C:3]1[CH:10]=[CH:9][C:6]([CH2:7][NH2:8])=[C:5]([F:11])[CH:4]=1)[CH3:2] |f:1.2.3.4.5.6|
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Name
|
|
Quantity
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1.19 g
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Type
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reactant
|
Smiles
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C(C)C1=CC(=C(C#N)C=C1)F
|
Name
|
|
Quantity
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70 mL
|
Type
|
solvent
|
Smiles
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CCOCC
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Name
|
|
Quantity
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600 mg
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Type
|
reactant
|
Smiles
|
[H-].[H-].[H-].[H-].[Li+].[Al+3]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
To the cold, stirred solution
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The suspension was then heated to reflux
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Type
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TEMPERATURE
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Details
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After several hours at reflux
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Type
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CUSTOM
|
Details
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was quenched by the careful addition of H2O (600 μL)
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Type
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FILTRATION
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Details
|
The resulting suspension was filtered
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Type
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WASH
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Details
|
the solids were washed thoroughly with ether
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated under reduced pressure
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Name
|
|
Type
|
product
|
Smiles
|
C(C)C1=CC(=C(CN)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.16 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 94.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |